2-methyl-4-propyl-N-(4-(pyridin-3-yl)thiazol-2-yl)thiazole-5-carboxamide
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Overview
Description
2-methyl-4-propyl-N-(4-(pyridin-3-yl)thiazol-2-yl)thiazole-5-carboxamide is a heterocyclic compound that contains both thiazole and pyridine rings. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties . The presence of the pyridine ring further enhances the compound’s potential for various biological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-4-propyl-N-(4-(pyridin-3-yl)thiazol-2-yl)thiazole-5-carboxamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Introduction of the Pyridine Ring: The pyridine ring can be introduced through a coupling reaction with a suitable pyridine derivative.
Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the thiazole derivative with an appropriate amine under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions
2-methyl-4-propyl-N-(4-(pyridin-3-yl)thiazol-2-yl)thiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .
Scientific Research Applications
2-methyl-4-propyl-N-(4-(pyridin-3-yl)thiazol-2-yl)thiazole-5-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antibacterial, antifungal, and anti-inflammatory agent.
Medicine: Explored for its potential as an antitumor and antiviral agent.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-methyl-4-propyl-N-(4-(pyridin-3-yl)thiazol-2-yl)thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of certain enzymes or proteins, leading to its biological effects. For example, it may inhibit bacterial enzymes, leading to antibacterial activity, or interact with inflammatory pathways, leading to anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
2-methyl-4-propylthiazole: Lacks the pyridine ring, which may reduce its biological activity.
4-propyl-N-(4-(pyridin-3-yl)thiazol-2-yl)thiazole-5-carboxamide: Lacks the methyl group, which may affect its chemical reactivity and biological properties.
Uniqueness
2-methyl-4-propyl-N-(4-(pyridin-3-yl)thiazol-2-yl)thiazole-5-carboxamide is unique due to the presence of both thiazole and pyridine rings, which contribute to its diverse biological activities.
Properties
Molecular Formula |
C16H16N4OS2 |
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Molecular Weight |
344.5 g/mol |
IUPAC Name |
2-methyl-4-propyl-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C16H16N4OS2/c1-3-5-12-14(23-10(2)18-12)15(21)20-16-19-13(9-22-16)11-6-4-7-17-8-11/h4,6-9H,3,5H2,1-2H3,(H,19,20,21) |
InChI Key |
NMBJSFNLBJFVQG-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(SC(=N1)C)C(=O)NC2=NC(=CS2)C3=CN=CC=C3 |
Origin of Product |
United States |
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